3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine
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Overview
Description
3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine can be achieved through a multi-step process. One efficient method involves a solvent-free condensation/reduction reaction sequence. This process starts with the condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine and an appropriate aldehyde, followed by a reduction step to yield the desired amine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-tert-butyl-1-methyl-1H-pyrazol-5-amine
- 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine
- 3-tert-butyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H21N3 |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-4-propylpyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-6-7-8-9(11(2,3)4)13-14(5)10(8)12/h6-7,12H2,1-5H3 |
InChI Key |
FYAPPZZCOIECFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(N=C1C(C)(C)C)C)N |
Origin of Product |
United States |
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